molecular formula C11H15N3S B8459122 N-(2-pyrrolidin-1-ylphenyl)thiourea

N-(2-pyrrolidin-1-ylphenyl)thiourea

Cat. No.: B8459122
M. Wt: 221.32 g/mol
InChI Key: SMVFRCLPUWCZIF-UHFFFAOYSA-N
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Description

N-(2-Pyrrolidin-1-ylphenyl)thiourea is a thiourea derivative characterized by a pyrrolidine ring substituted at the ortho position of the phenyl group. Thioureas are organosulfur compounds with the general formula $ \text{R}1\text{R}2\text{NCSNR}3\text{R}4 $, where substituents $ \text{R}1-\text{R}4 $ influence their chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(2-pyrrolidin-1-ylphenyl)thiourea

InChI

InChI=1S/C11H15N3S/c12-11(15)13-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13,15)

InChI Key

SMVFRCLPUWCZIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Analogues

Thiourea derivatives vary widely in biological activity based on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Properties/Activities Reference
N-(2-Phenethyl)-N'-(2-thiazolyl)thiourea Phenethyl and thiazolyl groups HIV-1 RT inhibition (IC₅₀ = 0.9 µM)
1-(2-Oxopyrrolidin-1-yl)-3-phenylthiourea (N13) Pyrrolidinone and phenyl groups Synthetic yield: 68%; m.p. 150–152°C
N-(2-Bromophenyl)thiourea Bromophenyl group Antiviral activity (NNRTIs)
Ethyl p-methoxycinnamate thiourea derivatives Methoxycinnamate-linked thioureas No cytotoxicity on WiDr cells

Key Comparative Insights

Antiviral Activity: N-(2-Phenethyl)-N'-(2-thiazolyl)thiourea (PETT analog) demonstrates potent HIV-1 reverse transcriptase (RT) inhibition (IC₅₀ = 0.9 µM) due to its thiazolyl and phenethyl substituents, which optimize hydrophobic and π-π interactions with the enzyme . In contrast, N-(2-Bromophenyl)thiourea lacks the heterocyclic thiazolyl group but still exhibits antiviral properties as an NNRTI, suggesting bromine’s electron-withdrawing effects enhance binding .

Synthetic Accessibility: 1-(2-Oxopyrrolidin-1-yl)-3-phenylthiourea (N13) is synthesized via refluxing phenyl isothiocyanate with a pyrrolidinone precursor, achieving 68% yield . This highlights the feasibility of incorporating pyrrolidine-related moieties into thioureas. Microwave-assisted synthesis of ethyl p-methoxycinnamate thioureas yields 26–54%, though bioactivity is absent, underscoring the role of substituent choice in efficacy .

Biological Selectivity :

  • Thioureas with bulky or polar groups (e.g., methoxycinnamate) may reduce cytotoxicity by limiting membrane permeability, as seen in WiDr cell assays . In contrast, PETT derivatives balance hydrophobicity and polarity for optimal cell penetration and RT inhibition .

Physicochemical Properties

  • Solubility: Pyrrolidine-containing thioureas like N13 exhibit moderate solubility in ethanol-water mixtures, critical for pharmacokinetics .
  • Thermal Stability : The melting point of N13 (150–152°C) suggests higher crystallinity compared to PETT analogs, which are typically oils or low-melting solids .

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